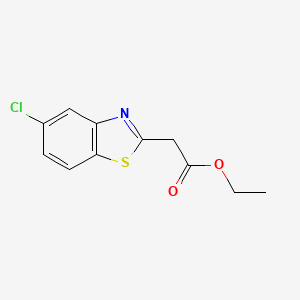

Ethyl 2-(5-chloro-1,3-benzothiazol-2-YL)acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

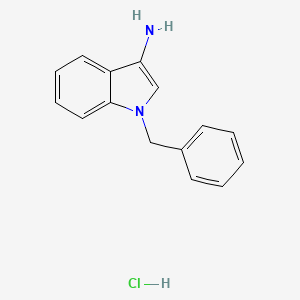

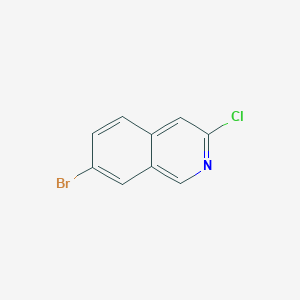

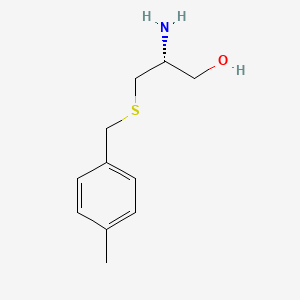

Ethyl 2-(5-chloro-1,3-benzothiazol-2-YL)acetate is a chemical compound with the molecular formula C11H10ClNO2S . It has been shown to have antimicrobial activity and can also be used as luminescing biosensors .

Synthesis Analysis

The synthesis of Ethyl 2-(5-chloro-1,3-benzothiazol-2-YL)acetate can be achieved through a simple microwave-accelerated condensation of 2-aminothiophenol and aromatic aldehydes in an inexpensive ionic liquid . The ionic liquid can be recycled for subsequent reactions .Molecular Structure Analysis

The molecular structure of Ethyl 2-(5-chloro-1,3-benzothiazol-2-YL)acetate consists of a benzothiazole ring attached to an ethyl acetate group . The benzothiazole ring contains electron-rich heteroatoms, nitrogen and sulfur, which makes it highly reactive .Chemical Reactions Analysis

The reactions of 2-amino- and 2-mercaptothiazole derivatives provide a powerful, modern tools for the design of a wide variety of aromatic azoles . These reactions can be divided into two main groups: “one-pot” synthesis and sequential multistep synthesis .Physical And Chemical Properties Analysis

Ethyl 2-(5-chloro-1,3-benzothiazol-2-YL)acetate is a powder with a molecular weight of 255.72 .Scientific Research Applications

Medicinal Chemistry: Anti-Tubercular Agents

Ethyl 2-(5-chloro-1,3-benzothiazol-2-YL)acetate has been instrumental in the synthesis of new benzothiazole-based compounds with potent anti-tubercular properties . These compounds have shown significant in vitro and in vivo activity against Mycobacterium tuberculosis, with some derivatives exhibiting better inhibition potency than standard reference drugs. The molecular docking studies of these compounds against the target DprE1 enzyme suggest their potential as potent inhibitors with enhanced anti-tubercular activity.

Agriculture: Antimicrobial and Pesticidal Applications

In the agricultural sector, benzothiazole derivatives, including those synthesized from Ethyl 2-(5-chloro-1,3-benzothiazol-2-YL)acetate, have shown promise as antibacterial agents . They have been evaluated for their potential to act as DNA gyraseB inhibitors, which is crucial for combating bacterial infections in crops. Additionally, these compounds have been proposed for future development as antifeedants and acaricidal agents, offering a new approach to pest control .

Materials Science: Electrophosphorescent Materials

The benzothiazole moiety is a key component in the creation of electrophosphorescent materials used in OLEDs (Organic Light Emitting Diodes) . The derivatives of Ethyl 2-(5-chloro-1,3-benzothiazol-2-YL)acetate can be utilized to synthesize 2-arylbenzothiazoles, which serve as versatile scaffolds with significant applications in the development of OLEDs due to their luminescent properties.

Environmental Science: α-Glucosidase Inhibitors

Environmental science research has explored the use of benzothiazole derivatives as α-glucosidase inhibitors . These inhibitors can play a role in the biodegradation of environmental pollutants, contributing to bioremediation efforts and the development of eco-friendly pollution control strategies.

Analytical Chemistry: Spectroscopic Analysis

In analytical chemistry, the benzothiazole ring of Ethyl 2-(5-chloro-1,3-benzothiazol-2-YL)acetate derivatives can be used for spectroscopic analysis due to its distinct chemical shifts in NMR (Nuclear Magnetic Resonance) and characteristic absorption in UV-Visible spectroscopy . This makes it valuable for the identification and quantification of various substances in complex mixtures.

Biochemistry: Protein-Ligand Interaction Studies

The benzothiazole derivatives synthesized from Ethyl 2-(5-chloro-1,3-benzothiazol-2-YL)acetate are used in biochemistry for protein-ligand interaction studies through in silico docking tools . These studies are crucial for understanding the interaction mechanisms at the molecular level, which can inform the design of new drugs and therapeutic agents.

Pharmacology: Diverse Therapeutic Applications

In pharmacology, benzothiazole derivatives exhibit a wide range of biological activities, including anti-inflammatory, antitumor, and antiulcer effects . The versatility of Ethyl 2-(5-chloro-1,3-benzothiazol-2-YL)acetate in synthesizing these derivatives makes it a valuable precursor in drug development for various therapeutic applications.

Mechanism of Action

Target of Action

Ethyl 2-(5-chloro-1,3-benzothiazol-2-YL)acetate is a complex organic compound with potential biological activity . They have shown inhibitory effects against Mycobacterium tuberculosis .

Mode of Action

Benzothiazole derivatives are known to interact with their targets, leading to changes that inhibit the growth of the bacteria . More research is needed to elucidate the precise interactions of this compound with its targets.

Biochemical Pathways

Benzothiazole derivatives have been associated with the inhibition of mycobacterium tuberculosis, suggesting they may affect pathways related to bacterial growth and replication .

Result of Action

Benzothiazole derivatives have demonstrated anti-tubercular activity, suggesting that they may inhibit the growth of mycobacterium tuberculosis .

Action Environment

Factors such as temperature, pH, and presence of other compounds can potentially affect the activity of the compound .

Safety and Hazards

Future Directions

Given the high biological and pharmacological activity of benzothiazoles, there is significant interest in further exploring the potential applications of Ethyl 2-(5-chloro-1,3-benzothiazol-2-YL)acetate . This includes developing new drugs and materials and new synthetic approaches and patterns of reactivity .

properties

IUPAC Name |

ethyl 2-(5-chloro-1,3-benzothiazol-2-yl)acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10ClNO2S/c1-2-15-11(14)6-10-13-8-5-7(12)3-4-9(8)16-10/h3-5H,2,6H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQNHAHGRGWWDNO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=NC2=C(S1)C=CC(=C2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClNO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.72 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-(5-chloro-1,3-benzothiazol-2-YL)acetate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-butyl N-[2-(4-phenylbutanamido)ethyl]carbamate](/img/structure/B1373797.png)

![3-[2-[2-[2-[2-[2-[2-[2-(2-Acetylsulfanylethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid](/img/structure/B1373806.png)